molecular formula C11H17N3O B2916468 3-amino-4-(dimethylamino)-N,N-dimethylbenzamide CAS No. 1158608-89-9

3-amino-4-(dimethylamino)-N,N-dimethylbenzamide

Cat. No.: B2916468
CAS No.: 1158608-89-9
M. Wt: 207.277
InChI Key: IVLNYAQKPQDFNF-UHFFFAOYSA-N
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Description

3-Amino-4-(dimethylamino)-N,N-dimethylbenzamide is a substituted benzamide derivative characterized by a dimethylamino group at the 4-position and an amino group at the 3-position on the benzene ring, with two methyl groups attached to the amide nitrogen. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

3-amino-4-(dimethylamino)-N,N-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-13(2)10-6-5-8(7-9(10)12)11(15)14(3)4/h5-7H,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVLNYAQKPQDFNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C(=O)N(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

3-amino-4-(dimethylamino)-N,N-dimethylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of 3-amino-4-(dimethylamino)-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes . The exact molecular targets and pathways depend on the specific application and the structure of the compound’s derivatives.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Electronic Effects

The compound’s closest analogs differ in substituent positions and functional groups:

Compound Name Substituents on Benzene Ring Amide Nitrogen Substituents Key Properties/Applications Reference
3-Amino-4-[(dimethylamino)methyl]benzamide 3-amino, 4-[(dimethylamino)methyl] H (primary amide) Potential as a directing group in catalysis or metal coordination
4-(Dimethylamino)-N,N-diphenylbenzamide 4-dimethylamino Diphenyl Used in hydrogenation catalysis studies
3-Amino-N-[2-(dimethylamino)ethyl]-4-methylbenzamide 3-amino, 4-methyl 2-(dimethylamino)ethyl Structural flexibility for drug design

Key Observations :

  • Steric Hindrance : The N,N-dimethylamide group in the target compound introduces steric bulk, which may reduce rotational freedom around the C–N bond compared to analogs with smaller substituents (e.g., primary amides) .
Key Data Table: Physicochemical Parameters
Property 3-Amino-4-(dimethylamino)-N,N-dimethylbenzamide (Predicted) 4-(Dimethylamino)-N,N-diphenylbenzamide 3-Amino-N-[2-(dimethylamino)ethyl]-4-methylbenzamide
Molecular Weight ~263 g/mol 331 g/mol 221 g/mol
LogP (Lipophilicity) ~1.5 (moderate) ~3.2 (high) ~1.0 (low)
Hydrogen Bond Donors/Acceptors 2/3 0/3 2/3
Synthetic Yield (Typical) Not reported 66% Not reported

Biological Activity

3-amino-4-(dimethylamino)-N,N-dimethylbenzamide, a compound with the molecular formula C11H17N3O, is gaining attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Characteristics

The compound features a benzamide structure with two dimethylamino groups and an amino group. This configuration enhances its solubility and bioavailability compared to similar compounds. The presence of multiple amino groups may contribute to its pharmacological properties, making it a candidate for various therapeutic applications.

Compound Name Molecular Formula Key Features
This compoundC11H17N3OContains two dimethylamino groups; potential analgesic properties
3-Amino-N,N-dimethylbenzamideC10H13N3OLacks one dimethylamino group; potential analgesic properties
N,N-Dimethyl-2-(4-methoxyphenyl)acetamideC12H17N3O2Features a methoxy group; studied for neuroprotective effects

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. A study demonstrated that derivatives of this compound showed significant inhibition against various microbial strains. The highest observed acetylcholinesterase inhibition activity was recorded at 48.25% .

Cancer Research

The compound has been investigated for its potential as a small molecule inhibitor in cancer therapy. Specifically, it has shown promise in inhibiting Nek2, a kinase associated with tumorigenesis. In vitro studies revealed that derivatives of this compound displayed selectivity against Nek2 with an IC50 value of 0.62 μM, indicating its potential as a targeted cancer therapy .

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets within biological systems. Its ability to inhibit enzymes such as acetylcholinesterase suggests a role in modulating neurotransmitter levels, potentially influencing pain pathways and cognitive functions.

Study on Antimicrobial Efficacy

In a study focused on the synthesis of related coumarin derivatives, researchers found that the structural analogs exhibited significant antimicrobial properties. The results indicated that modifications to the benzamide structure could enhance biological activity, paving the way for further development in antimicrobial applications .

Cancer Cell Line Studies

In another investigation involving various cancer cell lines, compounds derived from this compound were tested for their effects on cell proliferation and apoptosis. The results demonstrated that these compounds could suppress growth in ovarian and breast cancer cell lines when combined with RNA interference targeting Nek2 .

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